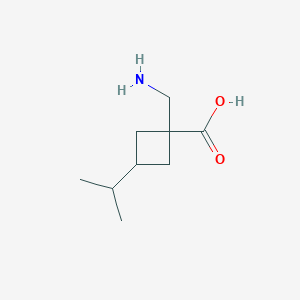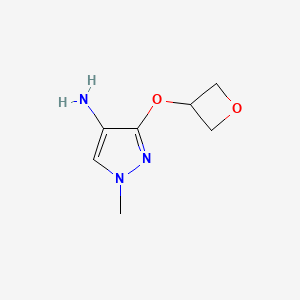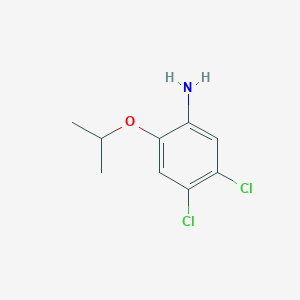
4,5-Dichloro-2-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C₉H₁₁Cl₂NO. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a propan-2-yloxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(propan-2-yloxy)aniline typically involves the following steps:
Nitration: The starting material, 4,5-dichloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The final step involves the etherification of the amino group with isopropyl alcohol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Using large reactors to nitrate 4,5-dichloroaniline.
Continuous Reduction: Employing continuous flow reactors for the reduction step to improve efficiency.
Catalytic Etherification: Using industrial catalysts to facilitate the etherification process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent aniline derivative.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 4,5-dichloroaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4,5-Dichloro-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(propan-2-yloxy)aniline
- 2,4-Dichloro-5-fluoroaniline
- 2,4-Dichloro-5-methoxyaniline
Uniqueness
4,5-Dichloro-2-(propan-2-yloxy)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
4,5-dichloro-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3 |
InChI Key |
YBOIQBPVZLKBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


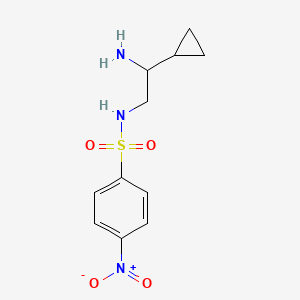
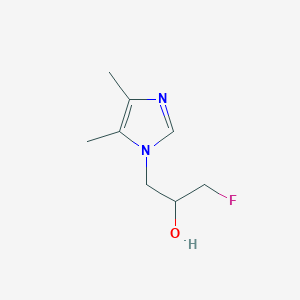
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
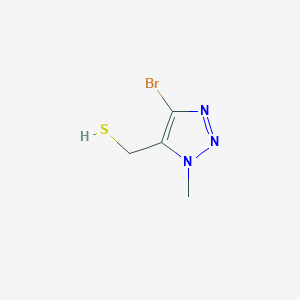
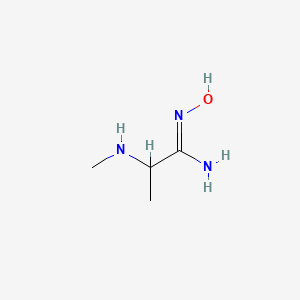
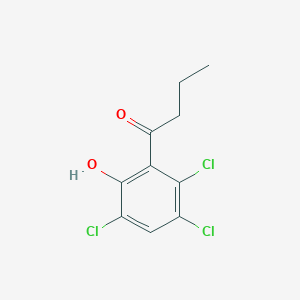
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
![Butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13315326.png)
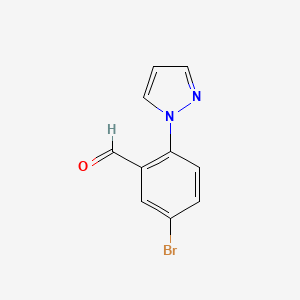
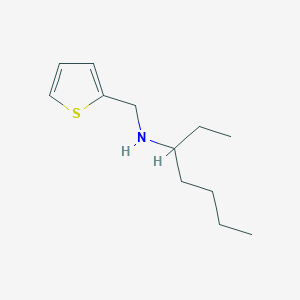
![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
